molecular formula C14H21NO B13120093 3-((1-Ethylpiperidin-2-yl)methyl)phenol

3-((1-Ethylpiperidin-2-yl)methyl)phenol

Cat. No.: B13120093
M. Wt: 219.32 g/mol
InChI Key: LHDGJCGZORIYSY-UHFFFAOYSA-N
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Description

3-((1-Ethylpiperidin-2-yl)methyl)phenol is an organic compound that belongs to the class of phenols and piperidines. This compound features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 1-ethylpiperidin-2-ylmethyl group. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethylpiperidin-2-yl)methyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic attack on the halogenated aromatic ring .

Another approach involves the reductive amination of a phenolic aldehyde with 1-ethylpiperidine. This method requires a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethylpiperidin-2-yl)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of 3-((1-Ethylpiperidin-2-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine moiety can interact with receptors and enzymes. These interactions can modulate various biological processes, such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-Methylpiperidin-2-yl)methyl)phenol
  • 3-((1-Propylpiperidin-2-yl)methyl)phenol
  • 3-((1-Butylpiperidin-2-yl)methyl)phenol

Uniqueness

3-((1-Ethylpiperidin-2-yl)methyl)phenol is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and binding affinity to molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(1-ethylpiperidin-2-yl)methyl]phenol

InChI

InChI=1S/C14H21NO/c1-2-15-9-4-3-7-13(15)10-12-6-5-8-14(16)11-12/h5-6,8,11,13,16H,2-4,7,9-10H2,1H3

InChI Key

LHDGJCGZORIYSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1CC2=CC(=CC=C2)O

Origin of Product

United States

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